(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It has a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also contains a dimethylamino group, a trifluoromethyl group, and a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, phenyl ring, and various functional groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group might participate in acid-base reactions, while the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Scientific Research Applications
Dyeing Polyester Fabrics
The enaminone compounds 3-Dimethylamino-1-arylpropenones, which share a similar structure with the compound , have been used in the synthesis of disperse dyes for dyeing polyester fabrics . These dyes are created by reacting enaminone derivatives with phenyldiazonium salt . The resulting dyes have been used to dye polyester fabrics at temperatures between 70 and 130 °C .
Antimicrobial Activities
The synthetic dyes derived from 3-Dimethylamino-1-arylpropenones have also been tested for their antimicrobial activities . They have shown promising results against fungus, yeast, and Gram-positive and Gram-negative bacteria .
Self-Cleaning Fabrics
These dyes have been used in conjunction with zinc oxide nanoparticles to give polyester fabrics a self-cleaning quality . This treatment also enhances the fabrics’ light fastness and antibacterial efficacy .
UV Protection
The treatment of polyester fabrics with these dyes and zinc oxide nanoparticles also enhances the fabrics’ UV protection . This is particularly useful for outdoor wear and other applications where UV protection is important .
Organic Light-Emitting Diodes
Compounds containing 3-(trifluoromethyl)phenyl groups, similar to the compound , have been used in the synthesis of diaryl-substituted anthracene derivatives . These derivatives have been used as host materials for blue organic light-emitting diodes .
Electroluminescence
The electroluminescent (EL) emission of these anthracene derivatives has been studied . The EL emission maximum of the devices was exhibited at 488 nm and 512 nm .
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would involve the way it reacts with other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2OS/c1-20(2)10-14-11-23-8-4-7-21(14)15(22)12-5-3-6-13(9-12)16(17,18)19/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLASSEGDBVRYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone |
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